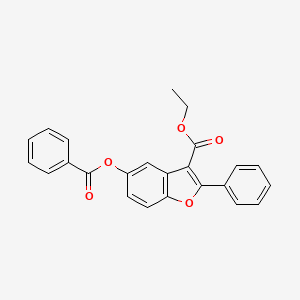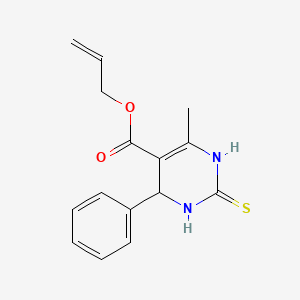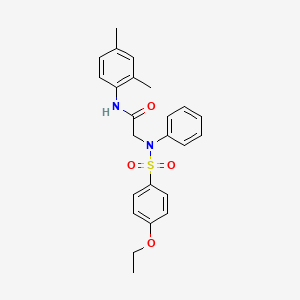![molecular formula C22H24N2O3 B11626752 Ethyl 4-[(2-ethoxyphenyl)amino]-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11626752.png)
Ethyl 4-[(2-ethoxyphenyl)amino]-6,8-dimethylquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[(2-ethoxyphenyl)amino]-6,8-dimethylquinoline-3-carboxylate is a chemical compound with the following structural formula:
C20H23N2O3
This compound belongs to the quinoline family and contains an ethyl ester group, an amino group, and an ethoxyphenyl substituent. It exhibits interesting properties due to its aromatic ring system and functional groups.
準備方法
Synthetic Routes:: The synthesis of Ethyl 4-[(2-ethoxyphenyl)amino]-6,8-dimethylquinoline-3-carboxylate involves several steps. One common synthetic route includes the reduction of a Schiff base precursor. Here are the key steps:
Formation of Schiff Base:
Industrial Production:: Industrial-scale production methods may vary, but the reduction of the Schiff base remains a crucial step.
化学反応の分析
Ethyl 4-[(2-ethoxyphenyl)amino]-6,8-dimethylquinoline-3-carboxylate can undergo various reactions:
Reduction: As mentioned earlier, the reduction step in its synthesis is essential.
Substitution: The ethoxyphenyl group can undergo substitution reactions.
Ester Hydrolysis: The ester group can be hydrolyzed under appropriate conditions.
Common reagents include NaBH₄, acid catalysts, and nucleophiles. Major products depend on reaction conditions and substituents.
科学的研究の応用
This compound finds applications in:
Medicine: It may exhibit pharmacological activity due to its quinoline scaffold.
Chemical Research: Used as a building block for more complex molecules.
Industry: Potential use in dyes, pharmaceuticals, or agrochemicals.
作用機序
The exact mechanism of action is context-dependent. It could involve interactions with specific molecular targets or pathways. Further research is needed to elucidate this.
類似化合物との比較
Similar compounds include:
- 2-[(4-chlorophenyl)aminomethyl]-6-methoxyphenol
- 2-[(4-methoxyanilino)methyl]phenol
- 2-(anilinomethyl)phenol
Ethyl 4-[(2-ethoxyphenyl)amino]-6,8-dimethylquinoline-3-carboxylate stands out due to its unique combination of substituents and quinoline core.
特性
分子式 |
C22H24N2O3 |
|---|---|
分子量 |
364.4 g/mol |
IUPAC名 |
ethyl 4-(2-ethoxyanilino)-6,8-dimethylquinoline-3-carboxylate |
InChI |
InChI=1S/C22H24N2O3/c1-5-26-19-10-8-7-9-18(19)24-21-16-12-14(3)11-15(4)20(16)23-13-17(21)22(25)27-6-2/h7-13H,5-6H2,1-4H3,(H,23,24) |
InChIキー |
CNOOTBHDKNQLNO-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC=C1NC2=C(C=NC3=C(C=C(C=C32)C)C)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Ethyl 6-methyl 4-[(2,4-dimethylphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B11626673.png)
![2-(3-{(Z)-[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11626679.png)
![3,5-Bis(prop-2-en-1-yl) 4-[5-(2-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11626680.png)
![Methyl 4-[(2,6-dimethylquinolin-4-yl)amino]benzoate](/img/structure/B11626699.png)
![(6Z)-5-imino-6-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11626703.png)
![3-[(5Z)-5-{[2-(4-ethylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11626706.png)
![(5E)-5-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-3-(4-chlorobenzyl)imidazolidine-2,4-dione](/img/structure/B11626713.png)

![2-methoxyethyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11626726.png)
![(5E)-5-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B11626741.png)

![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(ethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11626746.png)

